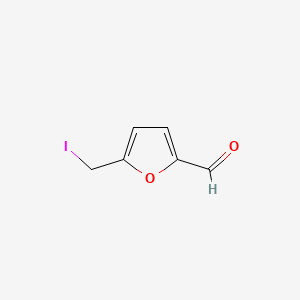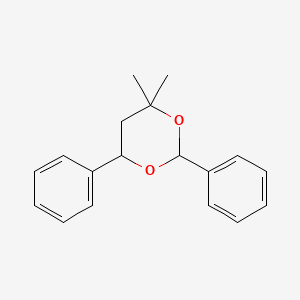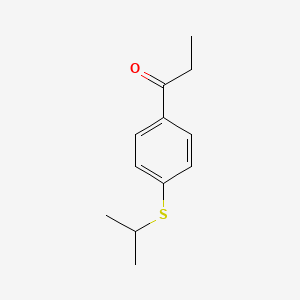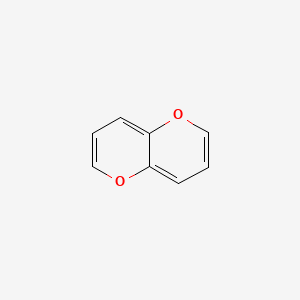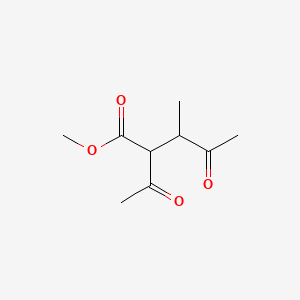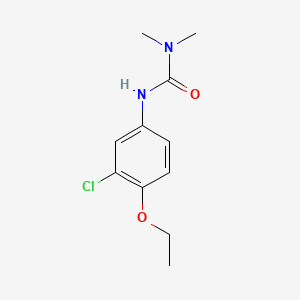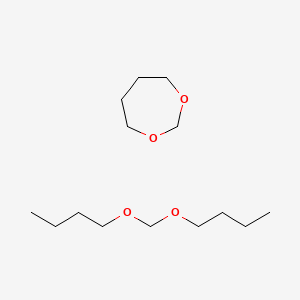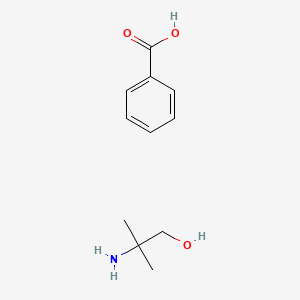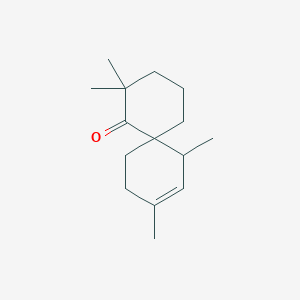
Mercury(1+) trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(1+) trifluoroacetate is a chemical compound with the formula Hg(CF3COO)2. It is known for its use in various chemical reactions and research applications. This compound is characterized by the presence of mercury in the +1 oxidation state and trifluoroacetate groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury(1+) trifluoroacetate can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction typically involves heating mercury(II) oxide with an excess of trifluoroacetic acid under reflux conditions. The resulting product is then purified through recrystallization from trifluoroacetic anhydride and trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(1+) trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aromatic compounds to form organomercury derivatives through mercuration reactions.
Cyclization Reactions: It promotes selective cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives.
Transnitrilation Reactions: It facilitates the exchange reactions between amides and nitriles under mild conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, aromatic compounds, and nitriles. Reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from reactions with this compound include organomercury compounds, cyclopentenone derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Mercury(1+) trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent for the mercuration of aromatic compounds and the cyclization of divinyl ketones
Biology: Its ability to form organomercury compounds makes it useful in studying biological interactions involving mercury.
Medicine: It is used in the synthesis of pharmaceutical intermediates and fine chemicals.
Industry: It is employed in the preparation of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of mercury(1+) trifluoroacetate involves the formation of π-complex intermediates with aromatic compounds. These intermediates facilitate the substitution of hydrogen atoms with mercury, leading to the formation of organomercury derivatives . In transnitrilation reactions, the compound forms complexes with nitriles, promoting the exchange of functional groups between amides and nitriles .
Comparación Con Compuestos Similares
Similar Compounds
Mercury(II) trifluoroacetate: Similar in structure but contains mercury in the +2 oxidation state.
Mercury(II) acetate: Contains acetate groups instead of trifluoroacetate groups.
Mercury(II) chloride: A common mercury compound used in various chemical reactions.
Uniqueness
Mercury(1+) trifluoroacetate is unique due to its specific oxidation state and the presence of trifluoroacetate groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to promote selective cyclization and transnitrilation reactions sets it apart from other mercury compounds .
Propiedades
Número CAS |
2923-15-1 |
|---|---|
Fórmula molecular |
C2F3HgO2 |
Peso molecular |
313.61 g/mol |
Nombre IUPAC |
mercury(1+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
GYTDJCTUFWFXBE-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(F)(F)F)[O-].[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
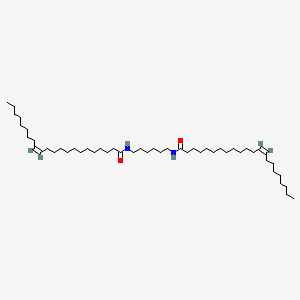
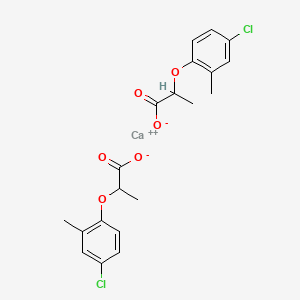
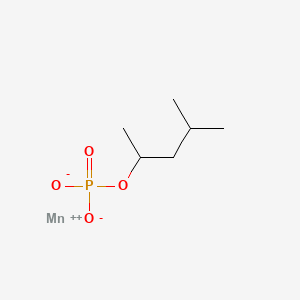
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
